

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Dihydronitidine

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Compound of Interest

Compound Name: Dihydronitidine

Cat. No.: B078294

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydronitidine is a benzophenanthridine alkaloid, a class of natural products known for their diverse and significant biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like **dihydronitidine** in solution. This application note provides a comprehensive guide to the assignment of the ^1H and ^{13}C NMR spectra of **dihydronitidine**, utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

While specific literature on the complete NMR assignment of **dihydronitidine** is scarce, this document presents a generalized protocol and data representation framework based on the analysis of similar alkaloid structures.^[1] The methodologies outlined here will enable researchers to acquire and interpret the necessary NMR data for the complete structural assignment of **dihydronitidine** and related compounds.

Data Presentation

Note: The following tables present a hypothetical NMR data set for **Dihydronitidine** for illustrative purposes, as comprehensive experimental data is not publicly available. The chemical shifts are within expected ranges for the proposed structure.

Table 1: Hypothetical ¹H NMR Data for **Dihydronitidine** (in CDCl₃, 500 MHz)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	7.80	d	8.5
H-2	7.25	t	8.0
H-3	7.50	t	8.0
H-4	8.20	d	8.5
H-5	7.70	s	-
H-8	7.10	s	-
H-9	4.80	s	-
H-11	7.30	s	-
H-12	7.40	s	-
N-CH ₃	4.50	s	-
2-OCH ₃	4.05	s	-
3-OCH ₃	4.10	s	-
9-OCH ₃	3.90	s	-
10-OCH ₃	3.95	s	-

Table 2: Hypothetical ¹³C NMR Data for **Dihydronitidine** (in CDCl₃, 125 MHz)

Carbon Assignment	Chemical Shift (δ) ppm
C-1	128.5
C-2	148.0
C-3	152.0
C-4	122.0
C-4a	130.0
C-4b	125.0
C-5	105.0
C-6	160.0
C-6a	120.0
C-7	115.0
C-8	145.0
C-8a	135.0
C-9	75.0
C-10	150.0
C-10a	123.0
C-11	110.0
C-12	118.0
C-12a	127.0
N-CH3	45.0
2-OCH3	56.2
3-OCH3	56.5
9-OCH3	55.8
10-OCH3	56.0

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining accurate and reliable results.^[2]

- **Sample Purity:** Ensure the **dihydranitidine** sample is purified, preferably by chromatography, and free from residual solvents or other impurities.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for alkaloids. The choice of solvent can slightly alter chemical shifts.^[2]
- **Concentration:** For ¹H NMR, dissolve 5-10 mg of **dihydranitidine** in 0.5-0.6 mL of the chosen deuterated solvent.^[3] For the less sensitive ¹³C NMR, a more concentrated sample (15-30 mg) is preferable to reduce acquisition time.^[3]
- **Homogenization:** After adding the solvent, vortex the sample and briefly sonicate to ensure complete dissolution and a homogeneous solution.
- **Filtration:** To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[4]
- **Final Volume:** The final sample volume in the NMR tube should be approximately 0.55 mL, which corresponds to a height of about 4 cm.^[4]

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.^[5]

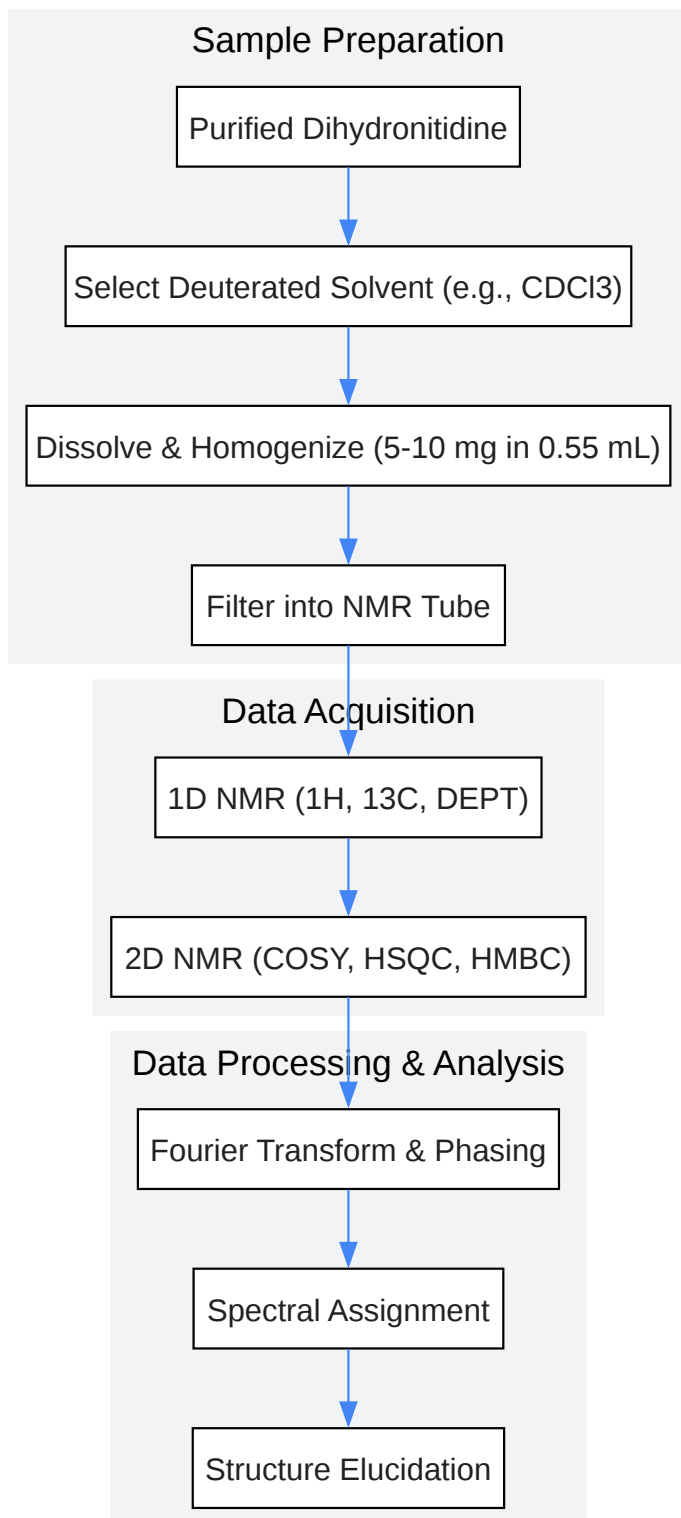
- **1D ¹H NMR:**
 - **Pulse Sequence:** Standard single-pulse sequence (e.g., 'zg30').
 - **Spectral Width:** 0-12 ppm.
 - **Acquisition Time:** ~2-3 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans.
- 1D ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals positive, and CH₂ signals negative. DEPT-90 only shows CH signals.
- 2D Homonuclear Correlation Spectroscopy (COSY):
 - Purpose: To identify proton-proton (H-H) spin coupling networks, revealing which protons are adjacent to each other.
 - Pulse Sequence: 'cosygpcqf'.
 - Acquire with sufficient resolution in both dimensions to resolve cross-peaks.
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Purpose: To correlate protons with their directly attached carbons (one-bond C-H correlation).
 - Pulse Sequence: 'hsqcedetgpsisp2.2'.
 - This is crucial for assigning the carbons that have attached protons.

- 2D Heteronuclear Multiple Bond Correlation (HMBC):
 - Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).
 - Pulse Sequence: 'hmbcgplpndqf'.
 - This experiment is key to identifying quaternary carbons and piecing together the molecular fragments.

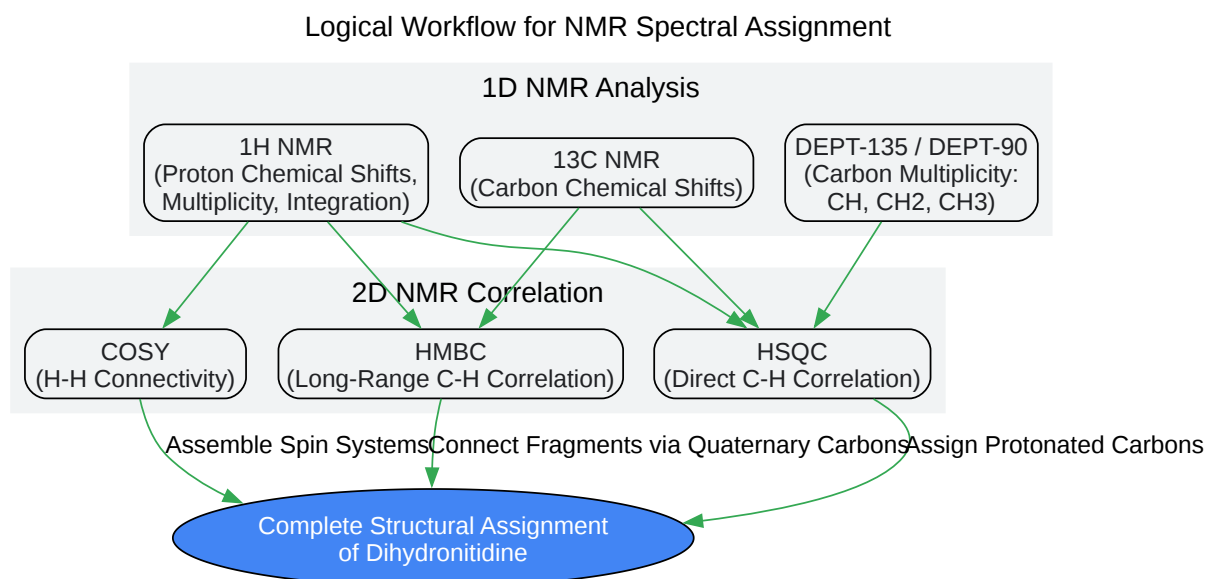
Mandatory Visualization

Experimental Workflow for NMR Analysis



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Caption: Experimental workflow from sample preparation to structure elucidation.



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Caption: Logical workflow for combining NMR data for structural assignment.

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